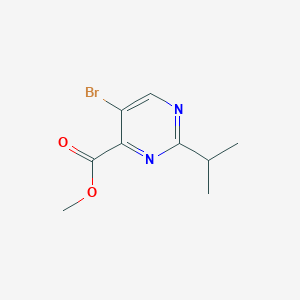

5-溴-2-异丙基嘧啶-4-甲酸甲酯

描述

科学研究应用

抗病毒活性

5-溴-2-异丙基嘧啶-4-甲酸甲酯在抗病毒应用中显示出潜力。例如,某些衍生物已证明对细胞培养中的逆转录病毒复制具有显着的抑制作用,特别是对人类免疫缺陷病毒 (HIV) 和莫洛尼鼠肉瘤病毒 (Hocková 等人,2003)。这些发现表明其在抗逆转录病毒药物开发中的潜在用途。

合成和反应性

该化合物在合成化学中起着关键作用,特别是在像罗苏伐他汀这样的药物的关键嘧啶前体的有效合成中。据报道,使用选择性溴化,可以高效三步制备官能化的 5-甲基嘧啶 (Šterk 等人,2012)。这种方法以其简单性和高产率而著称,使其成为药物化学的重要贡献。

嘧啶衍生物的形成

研究表明,该化合物可用于创建各种嘧啶衍生物。例如,已经证明了将 5-溴-2-异丙基嘧啶-4-甲酸甲酯转化为不同的嘧啶衍生物,为开发新的化学实体做出了贡献 (Bakavoli 等人,2006)。这些衍生物可以具有多种应用,包括在药物中的潜在用途。

晶体学分析

已经分析了衍生自 5-溴-2-异丙基嘧啶-4-甲酸甲酯的化合物的晶体结构,提供了对某些化学反应的区域选择性和特定化合物形成的见解 (Doulah 等人,2014)。此类分析对于了解化学性质和反应机理至关重要。

未来方向

The future directions of research on “Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, pyrimidine derivatives have shown potential in the treatment of neurodegenerative diseases . More research is needed to fully understand the potential of these compounds.

属性

IUPAC Name |

methyl 5-bromo-2-propan-2-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-5(2)8-11-4-6(10)7(12-8)9(13)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJUZBBXYNRCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalen-1-yl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2418188.png)

![1-(2-((4-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2418191.png)

![2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B2418192.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2418197.png)

![N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2418199.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2418200.png)

![4-(3-fluoro-4-methylphenyl)-2-(2-phenoxyethyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2418205.png)